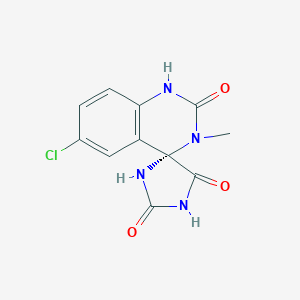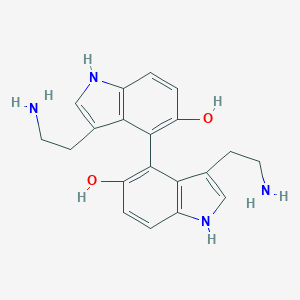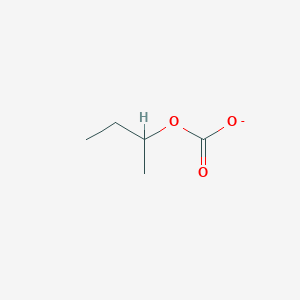
Methyl Propyl Carbonate
Overview
Description
Methyl Propyl Carbonate, also known as butan-2-yl carbonate or methoxycarbonylpropylether, is an organic compound . It is a colorless to slightly yellow liquid with low volatility, non-flammability, and insolubility in water . Its chemical formula is C5H10O3 and its molecular weight is 118.13 g/mol .
Synthesis Analysis
Methyl Propyl Carbonate can be synthesized through the reaction of methanol and propanol with dimethyl carbonate . The reaction usually takes place at suitable temperatures and is catalyzed by an acid or base .Physical And Chemical Properties Analysis
Methyl Propyl Carbonate has a density of 0.976±0.06 g/cm3, a boiling point of 125 °C (at 630 Torr pressure), and a flash point of 37.86°C . Its vapor pressure is 20.425mmHg at 25°C, and it has a refractive index of 1.391 .Scientific Research Applications
Methyl Propyl Carbonate: A Versatile Compound in Scientific Research
Methyl Propyl Carbonate (MPC) is a compound with the molecular formula
C5H10O3 C_5H_{10}O_3 C5H10O3
and a molecular weight of 118.13 g/mol . It has found various applications in scientific research due to its unique properties. Here’s a comprehensive analysis focusing on six distinct applications:Oxygenated Diesel Fuel Additive: MPC has been researched as a new kind of oxygenated diesel fuel. Its addition to diesel aims to improve combustion efficiency and reduce emissions . The compound was designed based on fuel design theory and the special burning performance of diesel engines, indicating its potential to contribute to cleaner and more efficient fuel technologies.
Electrolyte Component for Li-ion Batteries: In the field of energy storage, MPC has shown promise as a single solvent for lithium-ion battery electrolytes. When combined with lithium salts and ethylene carbonate, it can facilitate high reversible capacity in graphite electrodes . This application is crucial for developing more efficient and durable batteries.
Safety and Hazards
Methyl Propyl Carbonate can cause irritation to the eyes, skin, and respiratory tract . It is advised to avoid skin and eye contact and ensure proper ventilation when using it . In case of ingestion or inhalation, immediate medical attention is required . During storage and handling, it should be kept away from sources of fire or high temperatures to prevent the risk of fire and explosion .
Mechanism of Action
Target of Action
Methyl Propyl Carbonate (MPC) is primarily used as an organic solvent and intermediate in industrial applications . Its primary targets are the substances it interacts with in these applications, such as inks, adhesives, varnishes, and electronic components .
Mode of Action
MPC acts as a solvent, aiding in the dissolution of other substances, or as a reactant in organic synthesis reactions . It can interact with its targets by breaking down their structure or facilitating chemical reactions. The exact mode of action can vary depending on the specific application and the substances involved.
Biochemical Pathways
MPC doesn’t directly participate in any known biochemical pathways. For instance, it can be synthesized through the reaction of methanol and propanol with dimethyl carbonate, usually under suitable temperatures and in the presence of an acid or base catalyst .
Pharmacokinetics
It’s important to note that mpc is characterized by low volatility, non-flammability, and insolubility in water . These properties can affect its behavior in the environment and during handling.
Result of Action
The result of MPC’s action depends on its application. In its role as a solvent, it can help dissolve other substances, enhancing their reactivity or application. As an intermediate in organic synthesis, it can contribute to the formation of other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MPC. For instance, its reactivity can be affected by temperature and the presence of catalysts . Additionally, its stability and safety during handling can be influenced by storage conditions. It should be stored in a dry environment at 2-8°C . Safety precautions should be taken to avoid eye, skin, and respiratory irritation .
properties
IUPAC Name |
methyl propyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3-4-8-5(6)7-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQAVHGECIBFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624621 | |
| Record name | Methyl Propyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl Propyl Carbonate | |
CAS RN |
56525-42-9 | |
| Record name | Methyl Propyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56525-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl Propyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B34316.png)
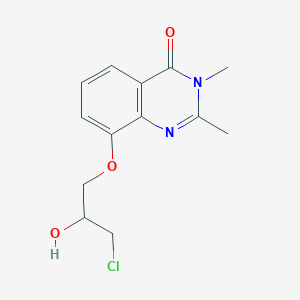
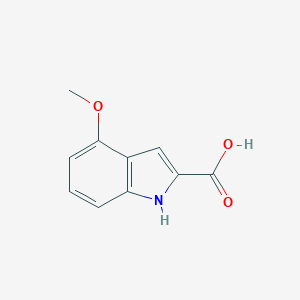
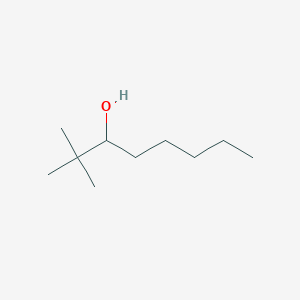
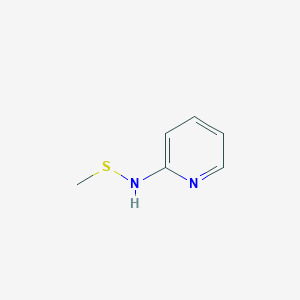
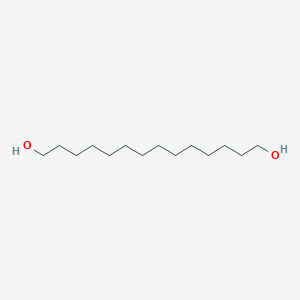

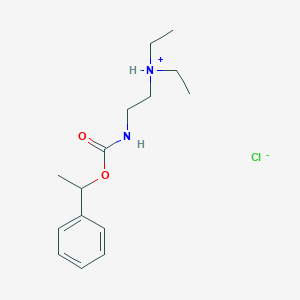

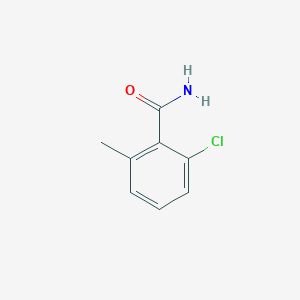
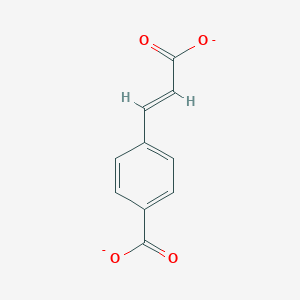
![octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B34340.png)
